molecular formula C13H16N2O4 B577466 Benzyl 4-nitropiperidine-1-carboxylate CAS No. 1268520-00-8

Benzyl 4-nitropiperidine-1-carboxylate

Cat. No.: B577466
CAS No.: 1268520-00-8
M. Wt: 264.281
InChI Key: KGKFRBBNVOEUCI-UHFFFAOYSA-N
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Description

Benzyl 4-nitropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol It is characterized by the presence of a benzyl group attached to a 4-nitropiperidine-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-nitropiperidine-1-carboxylate typically involves the reaction of 4-nitropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-nitropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-nitropiperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-nitropiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The benzyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-aminopiperidine-1-carboxylate
  • Benzyl 4-nitropyridine-1-carboxylate
  • Benzyl 4-nitroaniline

Uniqueness

Benzyl 4-nitropiperidine-1-carboxylate is unique due to the presence of both a nitro group and a benzyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

benzyl 4-nitropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(19-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)15(17)18/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKFRBBNVOEUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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